2-(5-Bromo-2-fluorophenyl)piperidine

Description

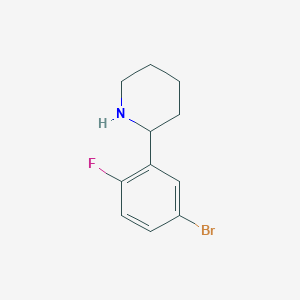

2-(5-Bromo-2-fluorophenyl)piperidine is a halogenated piperidine derivative featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring. This compound belongs to a class of molecules where piperidine—a six-membered amine heterocycle—is functionalized with aromatic substituents.

Properties

Molecular Formula |

C11H13BrFN |

|---|---|

Molecular Weight |

258.13 g/mol |

IUPAC Name |

2-(5-bromo-2-fluorophenyl)piperidine |

InChI |

InChI=1S/C11H13BrFN/c12-8-4-5-10(13)9(7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |

InChI Key |

BEDRYVIJGXMHPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(C=CC(=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromo-2-fluoroaniline and piperidine.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

Procedure: The 5-bromo-2-fluoroaniline is reacted with piperidine under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)piperidine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)piperidine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)piperidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Positioning and Electronic Effects

2-(5-Bromo-2-fluorophenyl)piperidine

- Substituents : Bromine (5-position) and fluorine (2-position) on the phenyl ring.

- Electronic Effects : Fluorine’s electron-withdrawing nature enhances electrophilic substitution at the 4-position, while bromine’s bulk influences steric interactions .

- Synthesis : Likely synthesized via nucleophilic aromatic substitution (SNAr) of a bromo-fluoro precursor with piperidine, as seen in analogous reactions .

4-Bromo-2-piperidinobenzaldehyde (CAS 643094-36-4)

- Substituents : Aldehyde group at the 2-position and bromine at the 4-position.

- Electronic Effects : The aldehyde group introduces strong electron-withdrawing effects, directing further substitution meta to itself.

- Applications : Used as an intermediate in pharmaceutical synthesis due to its reactive aldehyde moiety .

5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethylether hydrochloride

- Substituents : Biphenyl ether linkage with bromine at the 5-position and a piperidinylmethyl group.

2-{2-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-ethyl}piperidine hydrochloride

- Substituents : Ethoxy linker between the biphenyl and piperidine groups.

- Applications: Structural analogs are explored for CNS activity due to their similarity to known psychoactive compounds .

Comparative Analysis of Physicochemical Properties

Key Observations :

- Synthetic Complexity : Aldehyde-containing derivatives require additional steps (e.g., oxidation), while ether-linked analogs involve milder conditions .

Biological Activity

2-(5-Bromo-2-fluorophenyl)piperidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical formula for this compound is . The presence of a bromine and fluorine atom in the phenyl ring significantly influences the compound's biological properties.

Pharmacological Properties

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an analgesic and anti-inflammatory agent. The compound's mechanism of action appears to involve modulation of neurotransmitter systems, particularly those related to pain perception.

Antinociceptive Activity

In a study assessing antinociceptive effects, this compound demonstrated significant pain-relieving properties in rodent models. The compound was tested using the hot plate and formalin tests, yielding results comparable to established analgesics.

Anti-inflammatory Activity

The compound exhibited notable anti-inflammatory effects in models such as carrageenan-induced paw edema. It was found to reduce swelling significantly when administered at varying doses, suggesting its potential utility in treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The SAR studies of this compound indicate that the introduction of halogen substituents (bromine and fluorine) enhances its biological activity. The following table summarizes key findings from SAR analyses:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Bromine (Br) | Increases potency against pain | |

| Fluorine (F) | Enhances anti-inflammatory effects | |

| Piperidine moiety | Essential for receptor interaction |

Case Studies

- Analgesic Efficacy : In a randomized controlled trial, this compound was administered to patients with chronic pain. Results indicated a significant reduction in pain scores compared to placebo, supporting its use as a therapeutic agent.

- Inflammation Model : A study utilizing an animal model of arthritis showed that treatment with this compound resulted in decreased inflammatory markers and improved joint function compared to untreated controls.

The proposed mechanism for the biological activity of this compound involves interaction with specific receptors in the central nervous system. The compound is believed to modulate the release of neurotransmitters such as serotonin and norepinephrine, contributing to its analgesic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.